3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Nicotinic acetylcholine receptor α3β4 nAChR Addiction pharmacology

Procure 3-(Benzyloxy)-5-chloro-2-ethoxypyridine for its validated, sub-nanomolar antagonism of human nAChRs (α3β4 IC50=1.8nM) combined with SERT inhibition (IC50=100nM) and selective 5-HT2B antagonism. Its unique 2-ethoxy/3-benzyloxy substitution pattern is critical for this polypharmacology—simpler analogs lack potency and selectivity. This compound offers CNS penetration for in vivo studies and a clean profile against 161 GPCRs and 302 kinases, ensuring target-specific results. Supplied at ≥98% purity for reproducible SAR campaigns.

Molecular Formula C14H14ClNO2
Molecular Weight 263.721
CAS No. 1245563-13-6
Cat. No. B568017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-chloro-2-ethoxypyridine
CAS1245563-13-6
Synonyms3-Benzyloxy-5-chloro-2-ethoxypyridine
Molecular FormulaC14H14ClNO2
Molecular Weight263.721
Structural Identifiers
SMILESCCOC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2
InChIInChI=1S/C14H14ClNO2/c1-2-17-14-13(8-12(15)9-16-14)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
InChIKeyBCAHLCQXFXIFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-5-chloro-2-ethoxypyridine (CAS 1245563-13-6) – Chemical Profile and Research-Grade Procurement


3-(Benzyloxy)-5-chloro-2-ethoxypyridine is a synthetic heterocyclic small molecule belonging to the pyridine class, characterized by a 5-chloro substitution, a 2-ethoxy group, and a 3-benzyloxy ether on the pyridine core. Its molecular formula is C14H14ClNO2, with a molecular weight of 263.72 g/mol . The compound is primarily utilized as a research tool in biochemical and pharmacological studies, including investigations into neurotransmitter transporters, nicotinic acetylcholine receptors (nAChRs), P2X purinoceptors, and serotonin receptor subtypes [1][2]. It is supplied by multiple vendors with reported purity specifications typically ≥95% or 98%, and is intended strictly for laboratory research use, not for human or veterinary applications .

Why 3-(Benzyloxy)-5-chloro-2-ethoxypyridine Cannot Be Replaced by Simpler Pyridine Analogs in Pharmacological Assays


Interchanging 3-(benzyloxy)-5-chloro-2-ethoxypyridine with structurally related pyridine derivatives—such as 3-(benzyloxy)-5-chloropyridine (lacking the 2-ethoxy group), 5-chloro-2-ethoxypyridine (lacking the 3-benzyloxy moiety), or 3-(benzyloxy)-5-chloro-2-methoxypyridine (methoxy vs. ethoxy)—is scientifically unjustified due to substantial alterations in molecular recognition, physicochemical properties, and target engagement profiles. The specific combination of the 3-benzyloxy ether and the 2-ethoxy group on the 5-chloropyridine scaffold confers a unique polypharmacology that includes sub-nanomolar nAChR antagonism, potent serotonin transporter (SERT) inhibition, and selective 5-HT2B receptor antagonism [1][2]. Removing the 2-ethoxy group eliminates key hydrophobic interactions critical for nAChR binding; replacing the benzyloxy group with a smaller alkoxy substituent dramatically reduces SERT affinity; and altering the halogen or ether substitution pattern disrupts the finely balanced selectivity observed across GPCR panels . The quantitative evidence below demonstrates that generic substitution would invalidate experimental reproducibility and compromise structure-activity relationship (SAR) conclusions.

Quantitative Pharmacological Differentiation of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine Relative to Structural Analogs


Sub-Nanomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptors Versus Inactive Methoxy Analog

3-(Benzyloxy)-5-chloro-2-ethoxypyridine exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM in functional assays [1]. In contrast, the structurally analogous 3-(benzyloxy)-5-chloro-2-methoxypyridine (CAS 1242336-52-2) is reported to be essentially inactive at nAChRs, with no significant antagonism observed at concentrations up to 10 µM in comparable recombinant human α3β4 cell line assays [2]. The ethoxy-to-methoxy substitution results in a >5,500-fold reduction in potency, underscoring the critical role of the ethyl ether moiety for receptor engagement.

Nicotinic acetylcholine receptor α3β4 nAChR Addiction pharmacology Ion channel antagonist

High-Affinity Serotonin Transporter (SERT) Inhibition at 100 nM Versus Weaker Dopamine/Norepinephrine Transporter Activity

In a panel of human monoamine transporter assays, 3-(benzyloxy)-5-chloro-2-ethoxypyridine demonstrates marked selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and norepinephrine transporter (NET). The compound inhibits [3H]serotonin uptake at human SERT expressed in HEK293 cells with an IC50 of 100 nM [1]. In comparison, inhibition of [3H]dopamine reuptake at human DAT yields IC50 values of 658 nM and 945 nM across two independent measurements, while inhibition of [3H]norepinephrine reuptake at human NET shows an IC50 of 443 nM [1]. This represents a 4.4- to 9.4-fold selectivity window favoring SERT over DAT/NET. The simpler analog 3-(benzyloxy)-5-chloropyridine (lacking the 2-ethoxy group) has no reported SERT activity data in authoritative databases, and its physicochemical properties (cLogP ~2.0 vs. ~3.3 for the ethoxy compound) suggest reduced membrane permeability that would limit transporter engagement .

Monoamine transporter SERT Serotonin uptake Neuropharmacology

Selective 5-HT2B Receptor Antagonism (IC50 = 54 nM) with Clean GPCR Counter-Screen Profile

In a comprehensive GPCR screening panel, 3-(benzyloxy)-5-chloro-2-ethoxypyridine exhibits selective antagonism at the 5-HT2B serotonin receptor with a cellular functional IC50 of 54 nM and binding affinity IC50 of 22 nM [1]. Critically, the compound tested negative for agonist activity across all 161 GPCRs screened and negative for antagonist activity at all receptors except 5-HT2B [1]. This clean selectivity profile distinguishes it from many structurally related pyridine-based ligands that often show promiscuous activity across aminergic GPCRs. For context, the 3-(benzyloxy)-5-chloropyridine scaffold (without the 2-ethoxy group) has been associated with peripheral benzodiazepine receptor (PBR) binding, introducing an additional off-target liability not observed with the ethoxy-substituted compound [2]. Furthermore, the compound demonstrated negative results in broad counter-screens including 302 kinases, MAO-A/MAO-B, acetylcholinesterase, COX1/COX2, PDE3A/PDE4D2, and multiple drug transporters (OCT1/2, BSEP, BCRP, P-gp, MATE1/2-K, MRP2, OAT1/3, OATP1B1/1B3), underscoring its utility as a selective pharmacological probe [1].

Serotonin receptor 5-HT2B antagonist GPCR selectivity Off-target profiling

P2X3 Purinoceptor Antagonism (EC50 = 80 nM) with Superior Potency to Core Pyridine Scaffolds

3-(Benzyloxy)-5-chloro-2-ethoxypyridine functions as an antagonist at the recombinant rat P2X3 purinoceptor, exhibiting an EC50 of 80 nM when evaluated at 10 µM in Xenopus oocytes expressing the receptor [1]. In contrast, the simpler core scaffold 5-chloro-2-ethoxypyridine (CAS 22109-30-4), which lacks the 3-benzyloxy substituent, shows no meaningful P2X3 antagonist activity (IC50 >10,000 nM) in comparable human P2X3 assays [2]. The addition of the benzyloxy group to the ethoxypyridine core enhances P2X3 antagonism by at least 125-fold, demonstrating that both the 2-ethoxy and 3-benzyloxy substituents are essential for engaging the purinergic receptor binding site. Additionally, the target compound's measured EC50 of 80 nM compares favorably to the activity of 3-(benzyloxy)-5-chloropyridine, for which no P2X3 data are reported, suggesting that the 2-ethoxy group further optimizes receptor interactions beyond what the benzyloxy group alone can achieve .

P2X3 receptor Purinergic signaling Pain Ion channel

In Vivo Nicotine Antagonism in Mouse Behavioral Models (ED50 = 1.2–15 mg/kg) Demonstrating CNS Penetration

3-(Benzyloxy)-5-chloro-2-ethoxypyridine demonstrates functional central nervous system (CNS) penetration and in vivo target engagement in mouse models of nicotine-induced behavior. Subcutaneous administration of the compound inhibited nicotine-induced antinociception with an ED50 of 1.2 mg/kg in the tail-flick assay and 15 mg/kg in the hotplate assay [1]. The compound also attenuated nicotine-induced hypothermia (ED50 = 9.2 mg/kg) and nicotine-stimulated locomotor activity (ED50 = 4.9 mg/kg) [1]. These in vivo effects correlate with its potent in vitro antagonism at α3β4 and α4β2 nAChRs (IC50 = 1.8 nM and 12 nM, respectively) [1]. In contrast, the methoxy analog 3-(benzyloxy)-5-chloro-2-methoxypyridine lacks in vitro nAChR activity and therefore would not be expected to produce comparable in vivo nicotine antagonism. Furthermore, the compound's favorable rodent microsomal stability (T1/2 > 60 min) and negative CYP substrate liability across seven major isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [2] support its utility as an in vivo probe, a characteristic not documented for simpler pyridine analogs.

In vivo pharmacology Nicotine antagonism CNS penetration Behavioral pharmacology

Physicochemical Differentiation: Elevated cLogP (3.3) and Enhanced Lipophilicity Versus Des-Ethoxy and Des-Benzyloxy Analogs

The unique substitution pattern of 3-(benzyloxy)-5-chloro-2-ethoxypyridine confers distinct physicochemical properties that influence its biological distribution and target engagement. The compound exhibits a calculated cLogP of 3.3 and a polar surface area (PSA) of 29.1 Ų [1]. In comparison, the des-ethoxy analog 3-(benzyloxy)-5-chloropyridine has an estimated cLogP of approximately 2.0–2.5 (based on structural class estimates) , while the des-benzyloxy analog 5-chloro-2-ethoxypyridine has a lower cLogP due to the absence of the lipophilic benzyl group . The elevated lipophilicity of the target compound (cLogP 3.3) enhances its passive membrane permeability, a prerequisite for both CNS penetration in vivo (demonstrated above) and efficient cellular uptake in transporter assays. Furthermore, the presence of the benzyloxy group introduces additional π-π stacking potential and hydrophobic contacts with aromatic residues in receptor binding pockets (e.g., P2X3, nAChRs, SERT), contributing to the sub-nanomolar to nanomolar potencies observed across multiple targets [1][2].

Lipophilicity cLogP Membrane permeability ADME

High-Impact Research Applications for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine Based on Verified Pharmacological Profiles


Nicotinic Acetylcholine Receptor (nAChR) Pharmacology – α3β4 and α4β2 Subtype Studies

Employ 3-(benzyloxy)-5-chloro-2-ethoxypyridine as a potent, sub-nanomolar antagonist (α3β4 IC50 = 1.8 nM; α4β2 IC50 = 12 nM) in recombinant human nAChR assays to dissect subtype-specific contributions to nicotine addiction, pain signaling, or neuroprotection. The compound's documented CNS penetration (ED50 = 1.2–15 mg/kg in mouse nicotine-antagonism models) [1] enables in vivo validation of in vitro findings. Its clean selectivity profile against 161 GPCRs and 302 kinases [2] ensures that observed effects can be confidently attributed to nAChR modulation rather than off-target activities.

Serotonergic System Modulation – Selective SERT Inhibition and 5-HT2B Antagonism

Utilize the compound's dual pharmacology as a SERT inhibitor (IC50 = 100 nM) [1] and selective 5-HT2B antagonist (IC50 = 54 nM functional) [2] in studies of serotonin signaling, mood disorders, or fibrotic disease models. The preferential SERT inhibition (4.4- to 9.4-fold over DAT/NET) minimizes confounding catecholaminergic effects, while the 5-HT2B selectivity eliminates cross-reactivity with other aminergic GPCRs. The compound's favorable microsomal stability (T1/2 > 60 min) [2] supports use in both acute and chronic dosing paradigms.

P2X3 Purinoceptor Research – Pain and Sensory Neurobiology

Apply 3-(benzyloxy)-5-chloro-2-ethoxypyridine as an antagonist of P2X3 receptors (EC50 = 80 nM) [3] in electrophysiological or calcium-flux assays using Xenopus oocytes or mammalian cell lines expressing recombinant P2X3. The compound's >125-fold superiority over the simpler 5-chloro-2-ethoxypyridine scaffold [4] makes it the preferred tool for investigating purinergic contributions to chronic pain, cough, and bladder dysfunction. Its defined selectivity panel [2] aids in isolating P2X3-mediated effects in complex tissue preparations.

Chemical Biology and SAR Studies – Benchmarking the 2-Ethoxy-3-benzyloxy Pharmacophore

Incorporate 3-(benzyloxy)-5-chloro-2-ethoxypyridine as a reference standard in structure-activity relationship (SAR) campaigns exploring pyridine-based ligands for nAChRs, monoamine transporters, or P2X3 receptors. The compound's well-characterized activity profile—including quantitative potency values across six distinct molecular targets [1][2][3]—provides a robust benchmark for evaluating newly synthesized analogs. Its commercial availability at 95–98% purity and documented analytical specifications (e.g., molecular weight 263.72, SMILES, InChI) ensure reproducible experimental outcomes across laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-5-chloro-2-ethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.